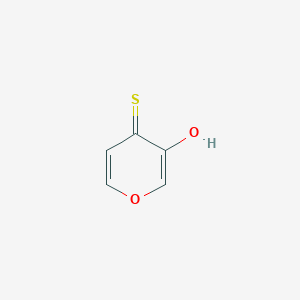

3-Hydroxy-4H-pyran-4-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89282-30-4 |

|---|---|

Molecular Formula |

C5H4O2S |

Molecular Weight |

128.15 g/mol |

IUPAC Name |

3-hydroxypyran-4-thione |

InChI |

InChI=1S/C5H4O2S/c6-4-3-7-2-1-5(4)8/h1-3,6H |

InChI Key |

PVQRWPNLEMQCSX-UHFFFAOYSA-N |

SMILES |

C1=COC=C(C1=S)O |

Canonical SMILES |

C1=COC=C(C1=S)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 3 Hydroxy 4h Pyran 4 Thione

Established Synthetic Pathways to the 4H-Pyran-4-thione Core

The creation of the 3-Hydroxy-4H-pyran-4-thione scaffold is predominantly achieved through the modification of a pre-formed pyranone ring or its construction via cyclization reactions.

Thionation of 3-Hydroxy-4H-pyran-4-one Precursors: Principles and Optimization

The most direct and widely employed method for synthesizing this compound and its derivatives is the thionation of the corresponding 3-Hydroxy-4H-pyran-4-one. This process involves the replacement of the carbonyl oxygen atom (C=O) at the C4 position with a sulfur atom (C=S).

The core principle of this transformation relies on the use of a thionating agent. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is the most common and effective reagent for this purpose. organic-chemistry.orgresearchgate.net The reaction mechanism involves the nucleophilic attack of the carbonyl oxygen on the phosphorus of Lawesson's reagent, leading to the formation of a four-membered thiaoxaphosphetane intermediate, which then decomposes to yield the desired thioketone and a stable phosphorus-oxygen byproduct.

Optimization of this reaction typically involves adjusting the solvent, temperature, and reaction time. Anhydrous solvents like toluene (B28343) are often used under an inert atmosphere to prevent side reactions. unibo.it The reaction is generally heated to reflux to ensure complete conversion. unibo.it One general procedure involves refluxing the hydroxy-pyranone with 1.1 equivalents of Lawesson's reagent in anhydrous toluene for approximately 1.5 hours. unibo.it This method has been reported to produce 3-Hydroxy-4H-thiopyran-4-thione in a 56% yield. unibo.it For the synthesis of the related 3-hydroxy-2-methyl-4H-pyran-4-thione (thiomaltol), similar conditions are used, starting from maltol (B134687) (3-hydroxy-2-methyl-4H-pyran-4-one). nih.govrsc.org

Table 1: Thionation of 3-Hydroxy-4H-pyran-4-one Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Precursor | Thionating Agent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Hydroxy-4H-pyran-4-one | Lawesson's Reagent | Toluene | Reflux, 1.5 h | 56 | unibo.it |

| 3-Hydroxy-2-methyl-4H-pyran-4-one | Lawesson's Reagent | Not specified | Mild conditions | Not specified | nih.gov |

Cyclocondensation Approaches for Ring System Formation

While thionation of an existing pyranone is the most direct route, the 4H-pyran-4-one core itself can be constructed through various cyclocondensation reactions. These methods build the heterocyclic ring from acyclic precursors.

One established strategy involves the cyclization of 1,3,5-triketones. thieme-connect.de Treatment of a 1,3,5-triketone with a protic acid like sulfuric acid or a dehydrating agent can induce an intramolecular condensation to form the 4H-pyran-4-one ring. thieme-connect.de Another powerful approach is the use of multicomponent reactions (MCRs). For instance, tandem Knoevenagel cyclocondensation reactions can bring together an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a 1,3-dicarbonyl compound (like dimedone) to form functionalized 4H-pyran systems in a single pot. nih.govchim.it Though these methods typically yield highly substituted pyrans and may require subsequent modification to install the 3-hydroxy group, they offer a high degree of flexibility and atom economy for creating diverse pyran scaffolds that can then be subjected to thionation. chim.it

Emerging and Sustainable Synthetic Techniques

Driven by the principles of green chemistry, research is exploring more sustainable methods for synthesis, including the use of light as a renewable energy source and enzymes for their high selectivity.

Visible-Light-Driven Catalytic Thionation Methodologies

Visible-light photocatalysis has emerged as a powerful tool for a wide range of organic transformations, offering mild and environmentally friendly reaction conditions. While a direct, well-established visible-light-driven catalytic thionation of 3-hydroxy-4H-pyran-4-one has not been extensively documented, related research points to the future potential of this strategy.

Studies have demonstrated the synthesis of other sulfur-containing heterocycles, such as 3,4-dihydropyrimidin-2-(1H)-thiones, using visible light in conjunction with organic photosensitizers like Eosin Y. nih.govacs.org These reactions often proceed through radical pathways initiated by the photoexcited catalyst. nih.gov Furthermore, multicomponent reactions to form 4H-pyran derivatives have also been successfully carried out under visible light irradiation. researchgate.net Conversely, the reverse reaction—the photosensitized oxygenation of 4H-pyran-4-thiones back to their corresponding 4H-pyran-4-ones using sensitizers like methylene blue—is well-known, demonstrating the susceptibility of the pyranthione core to photochemical transformation. rsc.org This suggests that the development of a photocatalytic system capable of mediating the forward reaction (thionation) is a plausible, albeit challenging, goal for future research.

Regioselective and Chemoselective Functionalization

The this compound molecule possesses multiple reactive sites, presenting both a challenge and an opportunity for selective functionalization. The key sites for reaction are the acidic 3-hydroxy group, the nucleophilic sulfur atom of the thione, and the electrophilic carbon atoms of the pyran ring.

The presence of both a hydroxyl (OH) and a thione (C=S) group allows for competitive reactions such as O-alkylation versus S-alkylation. The outcome of such reactions is highly dependent on the reaction conditions (e.g., base, electrophile). The 3-hydroxy group, being part of an enolic system, can direct reactions to specific positions. This "neighboring group assistance" has been observed in related heterocyclic systems, such as 3-hydroxypyridines, where the deprotonated hydroxyl group can facilitate regioselective hydrolysis and transesterification at adjacent positions. organic-chemistry.org

Research on related pyranone systems provides insight into potential functionalization strategies. For instance, 3-hydroxy-4H-pyran-4-ones have been shown to undergo multicomponent reactions with α-ketoaldehydes and active methylene nitriles to yield complex fused furan (B31954) derivatives, demonstrating the reactivity of the pyranone core. researchgate.net Additionally, syntheses of 3-hydroxy-4H-pyran-4-one derivatives bearing halo or hydroxy groups at the 5-position have been reported, indicating that the C5 position is accessible for substitution. researchgate.net Applying these principles to the thione derivative could allow for the synthesis of a diverse library of novel compounds, although the chemoselectivity between the "soft" sulfur nucleophile and the "hard" oxygen nucleophile must be carefully controlled.

The unique structural features of this compound, a sulfur-containing heterocyclic compound, have made it a valuable scaffold in medicinal and materials chemistry. Its derivatization allows for the fine-tuning of its physicochemical and biological properties. This article explores advanced synthetic methodologies for modifying the this compound core, focusing on the introduction of substituents, synthesis of nitrogen-containing analogues, controlled oxidation and reduction of the thione group, and the construction of fused heterocyclic systems through multi-component reactions.

1 Introduction of Aromatic and Aliphatic Substituents on the Pyran-thione Ring

The functionalization of the pyran-thione ring through the introduction of aromatic and aliphatic groups is a key strategy to create a diverse library of derivatives. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, especially for introducing aryl groups at the C5-position.

A common approach involves the Suzuki-Miyaura coupling reaction. This method typically starts with a halogenated 3-hydroxy-4H-pyran-4-one derivative, which is then converted to its thione analogue. For instance, 5-bromo-3-hydroxy-4H-pyran-4-ones can be synthesized and subsequently reacted with various arylboronic acids in the presence of a palladium catalyst. clockss.org The hydroxyl group is often protected, for example as a benzyl (B1604629) ether, prior to the coupling reaction to prevent side reactions. The protected 5-bromo-3-benzyloxy-4H-pyran-4-one undergoes coupling with an arylboronic acid, and subsequent deprotection yields the desired 5-aryl-3-hydroxy-4H-pyran-4-one. clockss.org This product can then be thionated using reagents like Lawesson's reagent to yield the final 5-aryl-3-hydroxy-4H-pyran-4-thione. evitachem.com The use of 1,2-dimethoxyethane (B42094) (DME) as a solvent has been shown to accelerate the coupling reaction compared to benzene. clockss.org

While direct C-H alkylation methods are less common for this specific scaffold, the introduction of aliphatic substituents can be achieved through other means, such as the Mannich reaction on related pyran-4-one systems like kojic acid, which introduces aminomethyl groups that can be further modified. mdpi.com

Table 1: Palladium-Catalyzed Synthesis of 5-Aryl-3-benzyloxy-4H-pyran-4-one Derivatives clockss.org

| Entry | Arylboronic Acid (ArB(OH)₂) | Product (Ar) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Phenyl | Benzene | 18 | 85 |

| 2 | Phenylboronic acid | Phenyl | DME | 6 | 90 |

| 3 | 4-Methylphenylboronic acid | 4-Methylphenyl | DME | 5 | 92 |

| 4 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | DME | 4 | 95 |

| 5 | 4-Chlorophenylboronic acid | 4-Chlorophenyl | DME | 6 | 88 |

| 6 | 2-Thienylboronic acid | 2-Thienyl | DME | 5 | 85 |

Reaction Conditions: 3-Benzyloxy-5-bromo-2-methyl-4H-pyran-4-one, Arylboronic acid, Pd(PPh₃)₄, 2M Na₂CO₃, Reflux.

2 Synthesis of Nitrogen-Containing Derivatives (e.g., Carboxamides)

The incorporation of nitrogen-containing functional groups, such as carboxamides, into the this compound structure is of significant interest for developing new bioactive molecules. These derivatives can be synthesized from the corresponding pyran-4-one precursors.

One established route starts with 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid derivatives. The carboxylic acid can be coupled with various amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to form the amide bond. frontiersin.orgresearchgate.net The resulting 3-hydroxy-4-oxo-4H-pyran-2-carboxamide is then subjected to thionation.

A direct thionation of both the pyranone carbonyl and the amide carbonyl can be achieved. For example, reacting N-substituted-3-hydroxy-4-oxo-4H-pyran-2-carboxamides with phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO) can convert the C4-keto group to a thione and the C2-carboxamide to a thioamide, yielding N-substituted-3-hydroxy-4-thioxo-4H-pyran-2-carbothioamides. nih.gov Selective thionation of just the C4-keto group is also possible under controlled conditions, affording 3-hydroxy-4-thioxo-4H-pyran-2-carboxamides. nih.gov

Table 2: Synthesis of N-Substituted Pyran-Carboxamide and -Carbothioamide Derivatives nih.gov

| Starting Material (R) | Reagents | Product | Yield (%) |

| N-(4-fluorobenzyl)-3-hydroxy-4-oxo-4H-pyran-2-carboxamide | P₄S₁₀, HMDO | N-(4-fluorobenzyl)-3-hydroxy-4-thioxo-4H-pyran-2-carboxamide | 45 |

| N-(biphenyl-4-ylmethyl)-3-hydroxy-4-oxo-4H-pyran-2-carboxamide | P₄S₁₀, HMDO | N-(biphenyl-4-ylmethyl)-3-hydroxy-4-thioxo-4H-pyran-2-carboxamide | 52 |

| N-(4-methoxybenzyl)-3-hydroxy-4-oxo-4H-pyran-2-carboxamide | P₄S₁₀, HMDO | N-(4-methoxybenzyl)-3-hydroxy-4-thioxo-4H-pyran-2-carboxamide | 41 |

| N-(4-fluorobenzyl)-3-hydroxy-4-oxo-4H-pyran-2-carboxamide | P₄S₁₀, HMDO (excess, longer reaction) | N-(4-fluorobenzyl)-3-hydroxy-4-thioxo-4H-pyran-2-carbothioamide | 28 |

| N-(biphenyl-4-ylmethyl)-3-hydroxy-4-oxo-4H-pyran-2-carboxamide | P₄S₁₀, HMDO (excess, longer reaction) | N-(biphenyl-4-ylmethyl)-3-hydroxy-4-thioxo-4H-pyran-2-carbothioamide | 43 |

3 Controlled Oxidation and Reduction of the Thione Moiety

The thione (C=S) group in this compound is a reactive center that can undergo controlled oxidation and reduction, providing access to a wider range of sulfur-containing heterocycles.

Controlled Oxidation: The oxidation of thiones can lead to various products, including S-oxides (sulfines) and subsequently to the corresponding ketone. The selective oxidation of organic sulfides to sulfoxides and sulfones has been well-documented. beilstein-journals.org A practical and environmentally friendly method utilizes urea-hydrogen peroxide (UHP) as the oxidant. By carefully controlling the stoichiometry and temperature, selective oxidation can be achieved. For instance, using 1.5 equivalents of UHP at 60 °C typically yields the sulfoxide, whereas using 2.5 equivalents at 80 °C leads to the sulfone. beilstein-journals.org Another approach employs titanium isopropoxide complexes in conjunction with aqueous hydrogen peroxide for the controlled oxidation of sulfides to sulfoxides under ambient conditions. nih.gov These general methods are applicable to the thione moiety of this compound, which can be viewed as a cyclic thioether derivative, to potentially form the corresponding sulfine (B13751562) (S-oxide) or revert to the pyran-4-one.

Reduction and Desulfurization: The reduction of the thione group can lead to the corresponding thiol or complete desulfurization to a methylene group. A notable method for the removal of the sulfur atom from heterocyclic thiones is anodic desulfurization. This electrochemical method has been successfully applied to 2-mercapto-imidazoles to yield the corresponding imidazoles, demonstrating a clean and efficient way to achieve desulfurization. researchgate.net Such electrochemical approaches could potentially be adapted for the reduction or desulfurization of the this compound ring.

4 Multi-component Reaction Pathways for Heterocycle Annulation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. These reactions are highly efficient and atom-economical for generating molecular diversity, including the annulation of new heterocyclic rings onto the pyran-thione scaffold.

Pyrano[2,3-d]pyrimidines are a prominent class of fused heterocycles that can be synthesized using MCRs starting from pyran derivatives. acs.orgresearchgate.netsrce.hr A typical three-component reaction involves an aldehyde, an active methylene compound (like malononitrile), and a suitable pyranone or pyrimidine (B1678525) derivative. For instance, the condensation of aromatic aldehydes, malononitrile, and barbituric acid or thiobarbituric acid derivatives can yield pyrano[2,3-d]pyrimidine systems. researchgate.net Starting with a pre-formed 2-amino-4H-pyran-3-carbonitrile, reaction with reagents like triethyl orthoformate and subsequently hydrazine (B178648) can lead to the formation of a fused pyrimidine ring, resulting in a pyrano[2,3-d]pyrimidine. nih.gov

Another important fused system is the pyrano[3,4-e] nih.govCurrent time information in Bangalore, IN.oxazine. The synthesis of these heterocycles can be achieved via a domino protocol involving ammonium (B1175870) thiocyanate, acid chlorides, and a hydroxy-pyranone derivative in the presence of an organocatalyst like L-proline. nih.gov While many of these reactions are reported for 4-hydroxy-2H-pyran-2-ones (like 4-hydroxycoumarin) or 3-hydroxy-4H-pyran-4-ones, the principles can be extended to their thione analogues to create novel fused heterocyclic systems.

Table 3: Examples of Multi-component Reactions for Heterocycle Annulation

| Fused Heterocycle | Starting Materials | Key Reagents/Catalysts | Reference |

| Pyrano[2,3-d]pyrimidine | Aromatic aldehyde, Malononitrile, Barbituric acid | Catalyst-free in magnetized deionized water | researchgate.net |

| Pyrano[2,3-d]pyrimidine | 2-Amino-4H-pyrano[3,2-c]benzopyran-3-carbonitrile, Triethyl orthoformate, Hydrazine hydrate | Acetic anhydride, Ethanol | nih.gov |

| Pyrano[3,4-e] nih.govCurrent time information in Bangalore, IN.oxazine-4-thione | 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, Aroyl isothiocyanates | N-methylimidazole | nih.gov |

| Pyrano[3,2-c]pyranone | 1-C-formyl glycal, Substituted 4-hydroxycoumarin | L-proline | rsc.org |

Elucidation of Coordination Chemistry and Metal Complexation Principles of 3 Hydroxy 4h Pyran 4 Thione

Ligand Design Principles and Coordination Modes

3-Hydroxy-4H-pyran-4-thione is a heterocyclic compound featuring a hydroxyl (-OH) group at the 3-position and a thiocarbonyl (C=S) group at the 4-position of the pyran ring. This specific arrangement of functional groups makes it an excellent chelating agent for various metal ions.

Investigation of Monodentate and Bidentate Binding Phenomena

This compound and its analogues, such as 3-hydroxy-2-methyl-4H-pyran-4-thione (thiomaltol), exhibit flexible coordination behavior, acting as either monodentate or bidentate ligands. science.govacs.org This dual binding capacity is highly dependent on the chemical environment, including the nature of the metal ion and steric or electronic influences from the surrounding architecture, such as a protein active site. acs.orgnih.gov

A notable example is the interaction of thiomaltol with the zinc-containing enzyme human carbonic anhydrase II (hCAII). nih.gov While model complexes in solution consistently show strong bidentate coordination, studies have revealed an "unconventional" monodentate binding mode within the hCAII active site. nih.govnih.gov In this protein environment, thiomaltol coordinates to the active site Zn(II) ion solely through its sulfur atom. nih.gov This shift in coordination is attributed to the steric constraints imposed by the enzyme's active site, which force the ligand into a nonideal geometry, making bidentate chelation less favorable. nih.govnih.gov

In contrast, other derivatives like 5-hydroxy-2-methyl-4H-pyran-4-thione (allothiomaltol) maintain the expected bidentate coordination within the same enzyme, highlighting how subtle changes to the ligand structure, such as the position of a methyl group, can drastically alter the binding mode. nih.govnih.gov This demonstrates that while the ligand is inherently capable of bidentate chelation, its expression as a monodentate or bidentate binder can be finely tuned by its immediate environment. acs.org

Role of Oxygen-Sulfur Donor Chelation

The primary mode of chelation for this compound involves its mixed O,S donor set. researchgate.netnih.gov Upon complexation, the proton of the hydroxyl group at the 3-position is lost, allowing the oxygen atom to form a coordinate bond with the metal center. Simultaneously, the sulfur atom of the thiocarbonyl group at the 4-position also coordinates to the same metal ion, completing a stable five-membered chelate ring. researchgate.netpsu.edu

This O,S chelation is a key feature of its coordination chemistry with a variety of transition metals, Group 13 metals, and lanthanides. researchgate.netubc.ca The combination of a "hard" oxygen donor and a "soft" sulfur donor allows these ligands to form stable complexes with a broad range of metal ions. Studies comparing these O,S ligands with their O,O-donor analogues (e.g., maltol) show that the substitution of a carbonyl oxygen with a thiocarbonyl sulfur significantly influences the electronic properties of the resulting metal complexes. psu.edu For instance, in molybdenum complexes, the O,S-donor ligands were found to better stabilize the reduced Mo(IV) state compared to their O,O-analogs. psu.edu The strong trans influence exerted by the O,S chelators is also a recurring feature in the coordination geometries of their metal complexes. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes have been characterized using various techniques, including X-ray crystallography, NMR and IR spectroscopy, and mass spectrometry.

Group 13 Metal Coordination Compounds (Gallium, Indium)

Complexes of this compound derivatives with Group 13 metals, specifically gallium(III) and indium(III), have been successfully synthesized and characterized. ubc.caacs.org The reaction of ligand precursors like thiomaltol (Htma) with Ga(III) and In(III) ions results in the formation of neutral tris(bidentate ligand) complexes with the general formula ML₃. ubc.caacs.org

For gallium, X-ray quality crystals of the facial (fac) isomer of Ga(tma)₃ have been obtained, confirming the trivalent metal center is coordinated by three thiomaltol ligands, each binding in a bidentate fashion through the hydroxyl oxygen and the thione sulfur. ubc.caacs.org

Table 1: Synthesized Group 13 Metal Complexes with Thiomaltol (tma)

| Complex Formula | Metal Ion | Characterization Methods | Reference |

|---|---|---|---|

| Ga(tma)₃ | Ga(III) | X-ray Crystallography, NMR, Mass Spectrometry, Elemental Analysis | ubc.caacs.org |

Lanthanide(III) Ion Complexation

The versatile O,S donor set of pyranthiones also facilitates complexation with lanthanide(III) ions. ubc.caacs.org The synthesis of lanthanide complexes with thiomaltol (Htma) and its ethyl-substituted analogue (Hetma) has been reported. ubc.ca These reactions yield complexes with varying stoichiometries, including types such as LnL₃·xH₂O and LnL₂(OH)·xH₂O. ubc.caacs.org The exact composition is confirmed by elemental analysis and spectroscopic data. acs.org

Table 2: Synthesized Lanthanide(III) Ion Complexes with Pyranthiones (L)

| General Formula | Ligand (L) | Lanthanide Ions (Ln³⁺) | Reference |

|---|---|---|---|

| LnL₃·xH₂O | tma⁻, etma⁻ | La, Pr, Nd, Sm, Gd, Dy, Yb, Lu | ubc.caacs.org |

Transition Metal Complexes (e.g., Zinc(II), Cobalt(III))

A wide range of transition metal complexes with this compound derivatives have been prepared, with zinc(II) and cobalt complexes being of particular interest. researchgate.netnih.gov

Zinc(II) Complexes: Zinc(II) complexes of thiomaltol and its analogues have been extensively studied. researchgate.netnih.gov The reaction of thiomaltol with a zinc(II) salt yields a [Zn(tma)₂] complex. researchgate.net X-ray crystallographic studies of related ethyl-substituted ligands show that the Zn(II) ion adopts a distorted tetrahedral coordination geometry. bakhtiniada.ru The metal center is bound by two oxygen atoms and two sulfur atoms from two separate bidentate ligands arranged in a trans position. researchgate.net In model complexes designed to mimic enzyme active sites, such as TpPh,MeZn(TM), the geometry around the Zn(II) ion is trigonal bipyramidal, with the O,S ligand binding in a bidentate fashion. nih.govacs.org

Table 3: Selected Bond Distances in a Bidentate Thiomaltol-Zinc Model Complex

| Bond | Distance (Å) | Reference |

|---|---|---|

| S–Zn | 2.34 | nih.govacs.org |

Cobalt Complexes: The synthesis of a cobalt(II) complex with thiomaltol, [Co(tma)₂], has been reported. researchgate.netnih.gov While the prompt specifically requests information on Cobalt(III), the available literature predominantly focuses on the synthesis and characterization of Co(II) complexes with this ligand. researchgate.netnih.govnih.gov Studies on the oxygen analogue, maltol (B134687), have reported the synthesis of Co(III) complexes, suggesting that Co(III) can be stabilized by this class of ligands, though specific reports for the thione derivative are less common. scirp.org The characterization of the Co(II)-thiomaltol complex indicates coordination through the O,S donors, consistent with other transition metal complexes. researchgate.netnih.gov

Interactions with Metalloprotein Active Sites

The interaction of this compound and its derivatives with metalloprotein active sites, particularly that of human carbonic anhydrase II (hCAII), reveals the significant influence of the protein environment on the coordination chemistry of metal-binding groups.

Analysis of Binding to Human Carbonic Anhydrase II (hCAII) Active Site

Studies on the binding of a series of closely related hydroxythiopyrone ligands, including this compound (thiopyromeconic acid, TPMA), to the active site of human carbonic anhydrase II (hCAII) have demonstrated varied and sometimes unexpected coordination behaviors. acs.orgacs.orgnih.gov While in model complexes with a tris(pyrazolyl)borate (Tp) platform these ligands consistently bind in a bidentate fashion, their interaction with the Zn(II) ion in the hCAII active site can result in different coordination modes. acs.org

Specifically, research has shown that while some derivatives like 5-hydroxy-2-methyl-4H-pyran-4-thione (allothiomaltol, ATM) adopt the expected bidentate coordination to the Zn(II) ion, 3-hydroxy-2-methyl-4H-pyran-4-thione (thiomaltol, TM) and TPMA exhibit an unprecedented monodentate coordination through the sulfur atom. acs.orgacs.orgnih.govresearchgate.net This monodentate binding of TM results in a distorted tetrahedral geometry around the Zn(II) ion. nih.gov The electron density for the bound TM ligand is best modeled as a combination of two distinct binding orientations, each with 50% occupancy, where the coordinating sulfur atoms overlap. nih.gov

The binding affinity of these compounds to hCAII is also influenced by subtle structural changes. For instance, the presence and position of a single methyl group on the pyran-4-thione scaffold can drastically alter the inhibitory potency and the coordination mode. nih.govacs.org

Table 1: Coordination of this compound and its Analogs to the Zn(II) ion in the hCAII Active Site

| Compound | Coordination Mode in hCAII | Reference |

|---|---|---|

| This compound (TPMA) | Monodentate | acs.orgacs.orgnih.govresearchgate.net |

| 3-Hydroxy-2-methyl-4H-pyran-4-thione (TM) | Monodentate | acs.orgacs.orgnih.govresearchgate.net |

| 5-Hydroxy-2-methyl-4H-pyran-4-thione (ATM) | Bidentate | acs.orgacs.orgnih.gov |

Unconventional Coordination Geometries within Biomacromolecular Environments

The protein active site of hCAII imposes significant steric constraints that force ligands into unconventional coordination geometries not observed in simpler inorganic model complexes. acs.orgproteopedia.orgrcsb.org For this compound and its analogs, the active site forces the ligands into a "flattened" mode of coordination. acs.orgproteopedia.orgrcsb.org This distortion from the ideal geometry found in model complexes, where the ligand plane is nearly perpendicular to the plane of the metal's other ligands, is a key feature of its interaction within the biomacromolecular environment. acs.org

In the case of bidentate coordination, such as with allothiomaltol (ATM), the S–Zn and O–Zn bond lengths are elongated by approximately 0.2 Å compared to the corresponding model complex. acs.org For ligands that adopt a monodentate coordination, like thiomaltol (TM), the binding through the sulfur atom at a distance of 2.4 Å leads to a distorted tetrahedral geometry around the central zinc ion. nih.gov This monodentate binding is not recapitulated in carefully designed active site models, highlighting the unique influence of the protein matrix. acs.orgproteopedia.orgrcsb.org The observation that closely related chelators can display different coordination modes (monodentate vs. bidentate) underscores the malleability of these metal-binding pharmacophores within a constrained protein environment. nih.govacs.org

Computational Insights into Protein-Induced Ligand Conformational Changes and Metal-Ligand Bond Energetics

Density functional theory (DFT) calculations have provided significant insights into the energetic consequences of the protein-induced conformational changes of this compound and its derivatives upon binding to the hCAII active site. acs.orgresearchgate.netrcsb.org These computational studies have shown that the "flattened" coordination geometry forced upon the ligands by the steric constraints of the active site leads to a significant decrease in the strength of the metal-ligand bond. acs.orgresearchgate.netproteopedia.orgrcsb.orgebi.ac.uk

The energy of the metal-ligand interaction is highly dependent on the dihedral angle (ϕ) between the plane of the ligand and the plane formed by the three coordinating pyrazole (B372694) nitrogens in model complexes. acs.org DFT calculations reveal that as this angle deviates from the ideal near-perpendicular orientation (ϕ ≈ 180°) to the more flattened conformations observed in the protein (ϕ ranging from 90° to 143°), the metal-ligand bond is weakened. acs.org For angles less than 120°, bidentate coordination becomes energetically unfavorable, and monodentate coordination through the thione sulfur becomes the preferred binding mode. nih.gov At these smaller angles, the O–Zn distance increases to over 3.4 Å, while the S–Zn bond length shortens to a range of 2.30–2.32 Å, resembling a thiolate–Zn(II) bond. nih.gov

These computational findings demonstrate that the protein environment can induce significant strain on the ligand, leading to unconventional coordination modes by diminishing the strength of the metal-ligand bond. acs.orgrcsb.org

Rational Design Principles for Metal-Binding Groups in Complex Biological Systems

The study of this compound and its analogs in the context of the hCAII active site provides critical principles for the rational design of inhibitors targeting metalloproteins. acs.orgproteopedia.orgrcsb.org A key takeaway is that the protein active site can profoundly influence the binding mode of small metal-binding groups. acs.orgresearchgate.netrcsb.org Therefore, relying solely on data from small-molecule model complexes is insufficient for predicting the coordination chemistry within a biological system. nih.gov

The concept of metal-binding groups as malleable pharmacophores, rather than rigid chelators, emerges from these studies. nih.gov The binding affinity and coordination mode are not solely determined by the inherent properties of the ligand but are a result of a combination of interdependent factors, including metal coordination, steric constraints imposed by the protein, and interactions with active site residues and solvent molecules. nih.govacs.org

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis of 3 Hydroxy 4h Pyran 4 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications in Tautomeric Investigations and Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Hydroxy-4H-pyran-4-thione in solution. It is particularly crucial for investigating the potential for tautomerism and for unambiguously assigning the positions of protons and carbons within the molecule.

Tautomeric Investigations: this compound can theoretically exist in different tautomeric forms, primarily the hydroxy-thione form and the mercapto-ketone form. ¹H and ¹³C NMR studies are instrumental in determining the predominant tautomer in various solvents. The chemical shifts of the hydroxyl proton and the carbons in the pyran ring are highly sensitive to the tautomeric equilibrium. Studies on related compounds have shown that the equilibrium can be influenced by solvent polarity; polar aprotic solvents may favor one form, while non-polar solvents may shift the equilibrium towards the other. For instance, the presence of a distinct signal for a hydroxyl proton (-OH) versus a thiol proton (-SH) in ¹H NMR, and the chemical shift of the carbon at the 4-position (indicative of a C=S thione vs. a C-S thiol), provide direct evidence for the dominant tautomeric structure in solution.

Positional Assignments: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign the signals of the protons on the pyran ring and their corresponding carbon atoms. The coupling patterns observed in the ¹H NMR spectrum help to establish the connectivity between adjacent protons, while the HSQC spectrum correlates each proton signal to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Thione Tautomer)

| Atom Position | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | Proton | ~7.8 - 8.2 | Doublet |

| H-5 | Proton | ~6.5 - 6.8 | Doublet |

| H-6 | Proton | ~7.5 - 7.9 | Doublet |

| 3-OH | Proton | Variable (depends on solvent/conc.) | Singlet |

| C-2 | Carbon | ~150 - 155 | - |

| C-3 | Carbon | ~145 - 150 | - |

| C-4 | Carbon | ~185 - 195 | - |

| C-5 | Carbon | ~115 - 120 | - |

| C-6 | Carbon | ~140 - 145 | - |

Infrared (IR) Spectroscopy: Characterization of Characteristic Vibrational Modes (O-H, C=S)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, IR spectroscopy is essential for identifying the key O-H and C=S functional groups.

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration. The broadening of this peak indicates the presence of intermolecular hydrogen bonding in the solid state or in concentrated solutions.

The C=S (thione) stretching vibration is another key diagnostic band. Compared to the C=O (ketone) group in its oxygen analog (3-Hydroxy-4H-pyran-4-one), which appears around 1600-1650 cm⁻¹, the C=S stretch is expected at a significantly lower frequency, typically in the range of 1100-1250 cm⁻¹. This shift to a lower wavenumber is due to the greater mass of the sulfur atom compared to oxygen and the lower C=S bond strength.

Table 2: Characteristic IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3400 | Strong, Broad |

| C-H Stretch | Aromatic/Vinyl | 3000 - 3100 | Medium |

| C=C Stretch | Pyran Ring | 1550 - 1650 | Medium-Strong |

| C=S Stretch | Thione (C=S) | 1100 - 1250 | Medium-Strong |

| C-O Stretch | Ring Ether | 1000 - 1100 | Strong |

Mass Spectrometry (MS): Elucidation of Fragmentation Pathways and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound, confirm its elemental composition through high-resolution mass spectrometry (HRMS), and assess its purity.

Purity Assessment: In its most basic application, MS can quickly verify the presence of the target compound by identifying its molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺). The absence of significant peaks at other m/z values provides a good indication of the sample's purity.

Fragmentation Pathways: Under electron impact (EI) ionization or through tandem mass spectrometry (MS/MS) experiments, the molecular ion undergoes fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides valuable structural information. For this compound, expected fragmentation pathways could include:

Loss of CO or CS: Cleavage of the pyran ring can lead to the neutral loss of carbon monoxide or carbon monosulfide.

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for cyclic systems, which would split the pyran ring into two smaller fragments.

Loss of a hydrogen radical: Resulting in an [M-1]⁺ peak.

The specific fragmentation pattern serves as a structural signature, helping to distinguish it from isomers.

Table 3: Plausible Mass Spectrometry Fragments for this compound (Molecular Weight: 128.14 g/mol )

| Ion | Proposed Formula | m/z (Nominal) | Proposed Origin |

| [M+H]⁺ | C₅H₅O₂S⁺ | 129 | Protonated Molecule |

| [M]⁺ | C₅H₄O₂S⁺ | 128 | Molecular Ion |

| [M-CO]⁺ | C₄H₄OS⁺ | 100 | Loss of Carbon Monoxide |

| [M-CS]⁺ | C₄H₄O₂⁺ | 84 | Loss of Carbon Monosulfide |

| [C₃H₃O]⁺ | C₃H₃O⁺ | 55 | RDA Fragmentation Product |

| [C₂HOS]⁺ | C₂HOS⁺ | 73 | RDA Fragmentation Product |

X-ray Diffraction (XRD) Studies: Single-Crystal and Powder Analysis of Molecular and Supramolecular Architectures

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal XRD: When a suitable single crystal of this compound can be grown, single-crystal XRD provides an unambiguous determination of its molecular structure. This analysis yields precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals the supramolecular architecture, detailing how individual molecules pack together in the crystal lattice. Key insights gained from this technique include the identification and characterization of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potential weak interactions involving the sulfur atom, which govern the material's solid-state properties.

Powder XRD (PXRD): Powder X-ray diffraction is used when single crystals are not available or for the analysis of bulk polycrystalline material. The resulting diffraction pattern is a fingerprint of the crystalline phase. PXRD is primarily used for:

Phase identification and purity analysis of a synthesized batch.

Studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms.

Monitoring solid-state transformations.

While PXRD does not provide the atomic-level detail of single-crystal XRD, it is an essential tool for characterizing the bulk solid material.

Table 4: Information Derived from X-ray Diffraction Studies

| Technique | Sample Type | Key Information Obtained |

| Single-Crystal XRD | Single Crystal | Precise bond lengths and angles, Molecular conformation, Crystal packing, Hydrogen bonding networks, Absolute configuration |

| Powder XRD | Polycrystalline Powder | Crystalline phase identification, Lattice parameters, Assessment of crystallinity, Polymorph screening |

X-ray Absorption and Emission Spectroscopy: Probing Metal-Ligand Electronic Structure and Bonding

When this compound acts as a ligand to coordinate with a metal center, X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) become powerful tools for probing the electronic structure of the resulting metal complex. These techniques provide element-specific information about the metal's oxidation state, coordination environment, and the nature of the metal-ligand bonding.

X-ray Absorption Spectroscopy (XAS): XAS measures the absorption of X-rays as a function of energy. The pre-edge and edge regions of the spectrum (X-ray Absorption Near Edge Structure, or XANES) are sensitive to the oxidation state and coordination geometry of the absorbing metal atom. The extended region of the spectrum (Extended X-ray Absorption Fine Structure, or EXAFS) provides information about the local atomic environment, including the number, type, and distance of neighboring atoms (in this case, the O and S donor atoms from the ligand).

X-ray Emission Spectroscopy (XES): XES is a complementary technique that analyzes the energy of X-rays emitted from a sample after it has been excited by an incident X-ray beam. Valence-to-core (VtC) XES, in particular, probes the occupied molecular orbitals with ligand character. By combining XAS (probing unoccupied states) and XES (probing occupied states), a detailed picture of the metal-ligand bond covalency can be constructed. These techniques are crucial for understanding how the electronic properties of the this compound ligand influence the function of the metal center in areas like catalysis or materials science.

Table 5: Applications of XAS and XES for Metal Complexes of this compound

| Technique | Information Probed | Application |

| XAS (XANES) | Unoccupied electronic states | Determination of metal oxidation state and coordination geometry |

| XAS (EXAFS) | Local atomic structure | Determination of metal-ligand bond lengths and coordination numbers |

| XES (VtC) | Occupied valence orbitals | Assessment of metal-ligand orbital mixing and bond covalency |

Theoretical and Computational Chemical Investigations of 3 Hydroxy 4h Pyran 4 Thione

Electronic Structure Theory and Reactivity Prediction (DFT, CASSCF)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. bhu.ac.inresearchgate.net It is frequently used to optimize molecular geometries and to predict spectroscopic and reactivity parameters. bhu.ac.in For more complex electronic phenomena, such as excited states, the Complete Active Space Self-Consistent Field (CASSCF) method provides a higher level of theory.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability.

For pyran derivatives, DFT calculations have shown that the HOMO and LUMO are typically located on the pyran ring, indicating that this is the primary site of chemical reactivity. scifiniti.com In a study on a substituted 4H-pyran derivative, the HOMO and LUMO energies were calculated to be -6.354 eV and -2.712 eV, respectively, resulting in a HOMO-LUMO energy gap of 3.642 eV. materialsciencejournal.org This relatively small gap suggests high chemical reactivity. materialsciencejournal.org

Quantum chemical descriptors, derived from FMO energies, provide quantitative measures of reactivity. These include ionization potential (IP), electron affinity (EA), chemical potential (μ), and the electrophilicity index (ω). A study on tautomers of a substituted 2H-pyran-2-one found that different forms exhibit distinct reactivity profiles, with one tautomer showing higher ionization energy, electron affinity, and electrophilicity. scifiniti.com

| Parameter | Value |

|---|---|

| EHOMO | -6.354 |

| ELUMO | -2.712 |

| Energy Gap (ΔE) | 3.642 |

*Data is for the related compound 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile, as a representative example of DFT calculations on a 4H-pyran core. materialsciencejournal.org

Electrostatic Potential Mapping for Interaction Site Identification

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. bhu.ac.inchemrxiv.org It illustrates the electrostatic potential on the electron density surface, where different colors represent varying charge potentials: red typically indicates electron-rich, negative potential regions (nucleophilic sites), while blue signifies electron-poor, positive potential regions (electrophilic sites). researchgate.net

MESP analysis provides a robust prediction of how a molecule will interact with other chemical species, making it crucial for understanding molecular recognition, hydrogen bonding, and reactivity. chemrxiv.orgmdpi.com For 3-Hydroxy-4H-pyran-4-thione, the MESP map would be expected to show significant negative potential (red) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the sulfur atom of the thione group. These sites represent the most probable locations for electrophilic attack and for forming hydrogen bonds as an acceptor. Conversely, a region of positive potential (blue) would be anticipated around the hydroxyl hydrogen, identifying it as a primary site for nucleophilic attack and as a hydrogen bond donor. bhu.ac.in

Photophysical Behavior and Excited State Dynamics

The interaction of this compound with light is dictated by its electronic structure. Computational and experimental studies on the closely related molecule 4H-pyran-4-thione provide significant insight into its low-lying electronic states. researchgate.net Synchrotron-based photoelectron spectroscopy (PES) and vacuum ultraviolet (VUV) absorption spectroscopy, interpreted with the aid of configuration interaction and DFT calculations, have been used to determine the sequence of its ionic states and analyze the vibrational structure of its electronic bands. researchgate.net

The photophysical properties of pyrone derivatives can be significantly influenced by their environment. For instance, certain enamino-substituted 4-pyrones exhibit solvatochromism, where the absorption and emission spectra change with solvent polarity, often accompanied by a strong increase in fluorescence intensity in protic solvents like alcohols. mdpi.com These compounds can display valuable properties such as large Stokes shifts and good quantum yields. mdpi.com

For 3-hydroxy derivatives of pyranones and related chromones, a key feature of their excited-state dynamics is the potential for Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgresearchgate.net Upon photoexcitation, the acidity of the hydroxyl group increases, facilitating the transfer of the proton to the nearby carbonyl oxygen. This process is often extremely fast and can lead to dual fluorescence—emission from both the initial (normal) and the proton-transferred (tautomer) forms. However, the ESIPT process is highly sensitive to the molecular environment; in some cases, it is favored in solution but hindered in the gas phase by a significant energy barrier. rsc.org In the absence of ESIPT, non-radiative decay channels, such as photoisomerization, may become dominant. rsc.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools for investigating how a small molecule like this compound might interact with biological targets, such as proteins. These methods provide a dynamic view of molecular interactions at an atomic level. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, governed by the principles of classical mechanics. nih.govnih.gov In drug discovery, MD simulations are used to study the stability and conformational dynamics of a ligand-protein complex. mdpi.commdpi.com By simulating the complex in a realistic environment (e.g., solvated in water), researchers can observe how the ligand binds, the stability of its interactions, and the flexibility of both the ligand and the protein's binding site. mdpi.com

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein backbone and the ligand's position over time, and the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of individual amino acid residues. nih.gov Low RMSD values indicate a stable complex, while low RMSF values for binding site residues suggest stable interactions. nih.gov These simulations provide crucial insights into the dynamic behavior that governs molecular recognition. youtube.com

| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Binding Residue RMSF (Å) |

|---|---|---|---|

| Example Ligand-COX-2 | ~1.4 | ~1.1 | <1.5 |

*Data is for an unrelated ligand-protein complex to illustrate typical values obtained from MD simulations, where low and stable RMSD/RMSF values indicate a stable binding interaction. nih.gov

Quantum Polarized Ligand Docking (QPLD) for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govmdpi.comsemanticscholar.org Quantum Polarized Ligand Docking (QPLD) is an advanced docking method that improves upon standard approaches by incorporating quantum mechanical calculations to derive more accurate partial charges for the ligand. researchgate.netnih.gov This is particularly important because the charge distribution of a ligand can change as it moves from a solvent environment to the protein's binding pocket. nih.gov

The QPLD protocol typically involves an initial docking step, followed by the calculation of ligand charges in the context of the protein's electrostatic field using quantum mechanics. The ligand is then re-docked with these refined charges, leading to a more accurate prediction of the binding pose and interaction energies. researchgate.net The binding affinity is often reported as a docking score or a calculated binding free energy (ΔG), where more negative values indicate stronger binding. nih.gov This methodology provides valuable insights for predicting the potency of potential drug candidates. nih.gov

Structure-Reactivity and Structure-Property Relationship Modeling (e.g., QSAR principles applied to chemical properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. In the context of this compound and its derivatives, these models are invaluable for predicting their chemical behavior, reactivity, and potential applications based on their molecular structure.

The fundamental principle of QSAR/QSPR lies in the hypothesis that the variations in the biological activity or properties of a group of structurally related compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). They are crucial in modeling reactions where electrostatic interactions and charge transfer are significant.

Steric Descriptors: These relate to the three-dimensional arrangement of the atoms in a molecule and include parameters like molecular volume, surface area, and specific conformational indices. They are important for understanding interactions with biological receptors or catalysts.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures the lipophilicity of a compound. This is a critical parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of molecules.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe aspects like branching, connectivity, and shape.

For a series of hypothetical this compound derivatives, a QSAR/QSPR study would typically involve the following steps:

Data Set Selection: A series of congeners of this compound with known experimental data for a specific property (e.g., antioxidant activity, metal chelation ability, or a specific chemical reactivity parameter) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical model that correlates the calculated descriptors with the observed property.

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

While specific QSAR models for this compound are not extensively reported in the literature, studies on analogous compounds like 4-pyridone derivatives have demonstrated the utility of this approach. For instance, a QSAR study on the antimalarial activity of 4-pyridone derivatives revealed that electronic potential, dipole moment, partition coefficient, and molar refractivity were key descriptors in explaining their biological activity.

A hypothetical QSAR model for a series of substituted this compound derivatives could be represented by a linear equation such as:

Property = c0 + c1Descriptor1 + c2Descriptor2 + c3*Descriptor3 + ...

Where c0, c1, c2, ... are regression coefficients determined from the statistical analysis.

The following interactive data table illustrates a hypothetical set of data for a QSAR study on the antioxidant capacity of this compound derivatives.

| Compound | Substituent (R) | LogP | HOMO Energy (eV) | Molecular Weight ( g/mol ) | Antioxidant Capacity (IC50, µM) |

| 1 | -H | 1.2 | -6.5 | 142.15 | 50 |

| 2 | -CH3 | 1.7 | -6.3 | 156.18 | 45 |

| 3 | -Cl | 1.9 | -6.8 | 176.60 | 60 |

| 4 | -OH | 0.8 | -6.2 | 158.15 | 35 |

| 5 | -OCH3 | 1.5 | -6.1 | 172.18 | 40 |

| 6 | -NO2 | 1.3 | -7.2 | 187.15 | 75 |

Note: The data in this table is hypothetical and for illustrative purposes only.

From such a dataset, a QSAR model could reveal, for example, that lower HOMO energy and higher logP values correlate with decreased antioxidant capacity, while the presence of electron-donating groups like -OH and -OCH3 enhances it. These insights are critical for the rational design of new this compound derivatives with tailored chemical properties and reactivity profiles for specific applications. The principles of QSAR and QSPR provide a powerful framework for navigating the vast chemical space of possible derivatives, thereby accelerating the discovery and optimization of novel functional molecules.

Reactivity Mechanisms and Chemical Transformations of 3 Hydroxy 4h Pyran 4 Thione

Redox Chemistry of the Thiocarbonyl Group

The thiocarbonyl group is the primary center for the redox activity of 3-Hydroxy-4H-pyran-4-thione. Unlike its oxygen analog, the C=S double bond is generally less stable and more readily undergoes oxidation. The sulfur atom in the thiocarbonyl group can be oxidized to various states, leading to different products.

Research Findings:

Oxidation to Sulfines: Mild oxidation of thioketones often yields sulfines (thione S-oxides). For instance, studies on the oxidation of related 4H-1,2,6-thiadiazine-4-thione derivatives using reagents like Oxone® resulted in the formation of the corresponding sulfine (B13751562). d-nb.info This suggests that the thiocarbonyl group in this compound is susceptible to similar S-oxidation.

Oxidation to S-Oxides: More vigorous oxidation can lead to the formation of S,S-dioxides (sulfones). In studies of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, the corresponding sulfoxides and sulfones were synthesized and evaluated, indicating the sulfur atom within the thiopyran ring system is readily oxidized. nih.gov

Redox Chemistry of the Thiol Tautomer: The thiol tautomer, 3-mercapto-4H-pyran-4-ol, participates in redox reactions typical of sulfhydryl compounds. The most common reaction is the oxidation of two thiol molecules to form a disulfide (-S-S-) linkage. libretexts.org This process is often reversible, and the thiol-disulfide interconversion is a key aspect of the redox chemistry of many sulfur-containing biological molecules, such as glutathione. libretexts.org The stability of the thione form in some compounds, like the anti-thyroid drug methimazole, is thought to prevent spontaneous oxidation to the corresponding disulfide. ias.ac.in

The redox behavior is crucial in biological systems, where similar structures are involved in cascades of redox reactions within the unique dithiol-based metabolism of certain parasites. nih.gov

Keto-Enol and Thione-Thiol Tautomeric Equilibria and Interconversion Studies

This compound can exist in different tautomeric forms. The primary equilibrium is the thione-thiol tautomerism involving the C=S and adjacent hydroxyl group. This is analogous to the keto-enol tautomerism observed in its oxygen counterpart, 3-hydroxy-4H-pyran-4-one.

Thione-Thiol Equilibrium: The compound can exist as the thione form (this compound) or the thiol form (4-mercapto-3-hydroxy-pyran). Extensive research on a wide range of heterocyclic thiones, including mercaptopyridines, mercaptopyrimidines, and triazole-thiones, has established the key factors governing this equilibrium. jocpr.comnih.govresearchgate.net

Research Findings:

Solvent Effects: The position of the tautomeric equilibrium is highly dependent on the solvent. researchgate.netnih.gov Polar solvents tend to favor the more polar thione form, whereas the thiol form is often predominant in non-polar solvents. researchgate.net For novel thiadiazole derivatives, studies have shown that the keto/enol ratio increases with solvent polarity. mdpi.com

pH Dependence: The equilibrium is also influenced by pH. In neutral and acidic media, the thione form generally prevails. jocpr.com However, in alkaline solutions, the equilibrium shifts significantly toward the thiol (or more accurately, the thiolate anion) form. jocpr.com

Dominance of the Thione Form: In the solid state and in polar solutions, the thione tautomer is typically the more stable and dominant species for most heterocyclic thiones. nih.govscispace.comresearchgate.net This stability is often attributed to favorable solvation effects and the higher polarity of the thione group. scispace.com Quantum chemical calculations performed on 1,2,4-triazole-3-thione derivatives consistently show the thione form to be the most stable tautomer in the gas phase. nih.gov

Spectroscopic Analysis: Tautomeric forms can be identified and quantified using various spectroscopic techniques.

UV-Vis Spectroscopy: Thione tautomers typically exhibit a characteristic absorption band in the 300-400 nm range, which is attributed to the n→π* transition of the C=S group. In contrast, thiol tautomers usually absorb below 300 nm. researchgate.net

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for studying tautomerism. The chemical shifts of protons and carbons near the tautomerizing groups differ significantly between the thione and thiol forms. researchgate.netnih.govnih.gov For example, the 13C NMR signal for a thiocarbonyl carbon appears at a characteristic downfield shift. mdpi.com

The table below summarizes the expected influence of different conditions on the thione-thiol equilibrium of this compound, based on data from analogous compounds.

| Condition | Predominant Tautomer | Rationale |

| Solid State | Thione | Generally more stable in condensed phases. |

| Polar Solvents (e.g., Water, DMSO) | Thione | Favorable solvation of the more polar C=S group. researchgate.net |

| Non-polar Solvents (e.g., Chloroform, Dioxane) | Thiol | Thiol form is less polar and favored in non-polar environments. researchgate.netmdpi.com |

| Alkaline (High pH) Solution | Thiol / Thiolate | Deprotonation shifts the equilibrium towards the thiolate anion. jocpr.com |

| Acidic (Low pH) Solution | Thione | Thione form is generally more stable in acidic conditions. jocpr.com |

Nucleophilic and Electrophilic Addition Reactions at the Pyran Ring System

The conjugated system of the 4H-pyran-4-thione ring, featuring both electron-rich double bonds and an electrophilic thiocarbonyl carbon, allows for a variety of addition reactions.

Research Findings:

Nucleophilic Addition at the Thiocarbonyl Carbon: The carbon atom of the C=S group is electrophilic and serves as a site for nucleophilic attack. This reactivity is analogous to that of the carbonyl group in ketones, though often with different reactivity profiles.

Reactions with Amines: Studies on 4-pyrones and 4-thiopyrones have shown that they react with primary amines. These reactions can be complex, sometimes leading to the replacement of the ring oxygen atom to form pyridone derivatives. acs.org This transformation implies a nucleophilic attack followed by a ring-opening and subsequent ring-closing cascade.

Cycloaddition Reactions: The conjugated diene system within the pyran ring and the C=S double bond can participate in cycloaddition reactions. Thiocarbonyl compounds can function as potent dienophiles in Hetero-Diels-Alder ([4+2] cycloaddition) reactions, providing a direct route to various six-membered sulfur-containing heterocycles. nih.gov The elevated energy of the Highest Occupied Molecular Orbital (HOMO) and reduced energy of the Lowest Unoccupied Molecular Orbital (LUMO) of thiocarbonyls, compared to their carbonyl counterparts, makes them highly reactive in such cycloadditions. nih.gov

Electrophilic Addition: The C=C double bonds in the pyran ring possess nucleophilic character and could potentially react with electrophiles. However, specific studies detailing such reactions on this compound are not prevalent.

Kinetic and Thermodynamic Aspects of Degradation Pathways and Stability

The stability of this compound is influenced by its structure, particularly the presence of the 4H-pyran ring and the reactive thiocarbonyl group.

Research Findings:

Ring Stability: While the parent 4H-pyran is known to be unstable, substituted derivatives can exhibit considerable stability. A study comparing 4-aryl-4H-pyran-3,5-dicarboxylic acid esters with their isoelectronic 1,4-dihydropyridine (B1200194) analogs found that the 4H-pyrans were thermodynamically more stable, as evidenced by their electrochemical half-wave potentials. nih.gov This suggests that the 4H-pyran-4-thione core possesses a degree of inherent stability.

Thiocarbonyl Group Lability: The C=S double bond is thermodynamically less stable than a C=O double bond. This inherent instability suggests that the thiocarbonyl group is a likely site for degradation, potentially through oxidation (as discussed in section 6.1) or hydrolysis, especially under harsh pH or temperature conditions.

Antioxidant Properties of Related Structures: Many 4H-pyran derivatives have been investigated for their antioxidant properties. nih.govmdpi.com The ability to scavenge free radicals, such as DPPH, and to reduce metal ions (e.g., Fe³⁺ to Fe²⁺) points to a role in mitigating oxidative degradation. nih.gov While not direct measures of the compound's own stability, these properties are related to its kinetic behavior in redox environments.

The table below shows antioxidant activity for some functionalized 4H-pyran derivatives, illustrating the potential reactivity of this class of compounds in redox-active environments.

| Compound ID | DPPH Scavenging IC₅₀ (mM) | Ferric Reducing Antioxidant Capacity EC₅₀ (mM) |

| 4g | 0.079 | 0.072 |

| 4j | 0.063 | 0.074 |

| BHT (Reference) | 0.071 | 0.089 |

| Data adapted from a study on antioxidant activities of 4H-pyran derivatives. nih.gov |

Mechanistic Studies of Ring-Opening and Rearrangement Reactions

The pyran ring in this compound can undergo cleavage and rearrangement under specific conditions, leading to the formation of different heterocyclic or acyclic structures.

Research Findings:

Ring Transformation via Nucleophilic Attack: As mentioned previously, reactions of 4-thiopyrones with nucleophiles like primary amines can proceed via a ring-opening mechanism. The initial nucleophilic attack is followed by the cleavage of a C-O bond in the pyran ring, which can then rearrange and re-close to form a new heterocyclic system, such as a pyridone. acs.org A similar ring-opening transformation has been utilized as a synthetic strategy for constructing polycyclic pyridones from related oxazinone precursors. mdpi.com

Photochemical Rearrangements: The oxygen analogs of 4-thiopyrones, specifically 3-hydroxy-4-pyranones, are known to undergo photochemical transformations. Upon UV irradiation, these compounds can experience a ring contraction to form labile α-hydroxy-1,2-diketone intermediates. While this reactivity is well-documented for the pyranone, its direct applicability to the pyran-thione requires specific investigation, as the sulfur atom may alter the photochemical pathway.

Acid-Promoted Cyclization: In related systems, acid-promoted reactions can lead to ring transformations. For example, the cyclization of β-hydroxyketones can form 2,3-dihydro-4H-pyran-4-ones, and copper-catalyzed ring-opening of hydroxycyclopropanols can yield tetrahydropyrans. rsc.orgresearchgate.net These studies highlight the general propensity of pyran precursors to undergo ring-forming and ring-altering reactions under specific catalytic conditions.

Advanced Applications and Role As a Chemical Scaffold

Catalysis and Organocatalysis Utilizing 3-Hydroxy-4H-pyran-4-thione Derivatives

The strong metal-chelating ability of the 3-hydroxy-4-pyranone and pyranthione core has been leveraged to create catalytically active metal complexes. These complexes harness the synergy between the metal center and the ligand scaffold to facilitate organic transformations.

Research has shown that oxidovanadium(V) complexes derived from 3-hydroxy-2-methyl-4H-pyran-4-one and 2-ethyl-3-hydroxy-4H-pyran-4-one are effective catalysts. researchgate.net Specifically, these complexes have demonstrated catalytic activity for the epoxidation of styrene, a key reaction in organic synthesis. researchgate.net Similarly, ruthenium complexes incorporating pyranone or pyridinone ligands have been synthesized and investigated. researchgate.net While detailed catalytic studies on these specific pyranone complexes are emerging, related ruthenium complexes with similar bidentate ligands are known to catalyze the oxidation of alcohols. researchgate.net The principle of using chelating dipyrrin (B1230570) ligands to create metal complexes capable of catalyzing C-H activation, amination, and oxidation reactions further underscores the potential of pyranthione-based systems in catalysis. rsc.org

The application of this compound derivatives as organocatalysts is a less explored area. While organocatalysts like L-proline are used in the enantioselective synthesis of pyran derivatives, the use of the pyran scaffold itself as a primary organocatalyst is not extensively documented in current literature. mdpi.comresearchgate.net

Scaffold Design for Novel Chemical Entities

The this compound ring system is a privileged scaffold in medicinal chemistry and chemical synthesis. Its rigid structure, combined with its chelating properties and synthetic accessibility, makes it an ideal starting point for designing novel molecules with tailored functions.

The defining feature of the 3-hydroxy-4-pyranone/pyranthione scaffold is the presence of a ketone (or thione) and a hydroxyl group in an ortho position, which forms a powerful bidentate chelation site for a wide range of metal ions. This property is critical for applications requiring metal ion sequestration.

Derivatives of this scaffold have been extensively developed as high-affinity iron chelators. For instance, hexadentate ligands, created by attaching three bidentate 3-hydroxy-4-pyranone or 3-hydroxy-4-pyridinone (HOPO) units to a tripodal backbone, show exceptionally high affinity and selectivity for Fe(III). rsc.org The affinity for iron, often expressed as the pFe³⁺ value, can be fine-tuned based on the specific heterocyclic core used. rsc.org A study on a bis-3-hydroxy-4-pyrone ligand demonstrated high sequestering capacity not only for Fe(III) but also for other trivalent and divalent metals such as Al(III), Cu(II), and Zn(II). nih.gov This broad chelating ability makes these ligands suitable for various chemical systems where the removal or control of metal ion concentration is necessary.

The versatility of this scaffold extends beyond iron. N-substituted 3-hydroxy-4-pyridinones, which are readily synthesized from pyranone precursors, form stable complexes with a variety of metals, leading to their investigation as:

MRI contrast agents when chelated with Gadolinium(III). google.com

Radiopharmaceuticals for imaging when complexed with Gallium-67, Indium-111, or Technetium-99m. google.com

Agents for treating overload of other metals , including aluminum and plutonium. google.com

| Ligand Type | Target Metal Ion | Key Finding / Property | Reference |

|---|---|---|---|

| Hexadentate 3-hydroxy-4-pyranone | Fe(III) | Lower pFe³⁺ value compared to pyridinone analogs. | rsc.org |

| Hexadentate 3,4-HOPO | Fe(III) | Highest pFe³⁺ value among tested hexadentate chelators, indicating very high iron affinity. | rsc.org |

| Bis-kojic acid derivative (pyranone) | Fe(III), Al(III) | Exhibits high metal-sequestering capacity for both ions. | nih.gov |

| Bis-kojic acid derivative (pyranone) | Cu(II), Zn(II) | Forms stable complexes, studied to evaluate potential disturbance of essential metal ion equilibria. | nih.gov |

| N-Alkyl-3-hydroxy-4-pyridinone | Gd(III) | Forms very stable six-coordinated chelates. | google.com |

| N-Alkyl-3-hydroxy-4-pyridinone | Ga-67, In-111, Tc-99m | Studied as potential radiopharmaceuticals for imaging. | google.com |

The this compound scaffold is a valuable precursor in multi-step organic synthesis. Its functional groups can be readily modified, and the ring system can be transformed into other important heterocyclic structures.

One of the most significant applications is its use as a starting material for the synthesis of 3-hydroxy-4-pyridinones (HOPOs). This conversion is typically achieved by reacting the pyranone with a primary amine, which replaces the ring oxygen with a nitrogen atom. researchgate.net This reaction provides straightforward access to a class of compounds with significant applications in medicinal chemistry, particularly as iron chelators.

Furthermore, the pyranone ring itself can be built and modified through various synthetic strategies, such as the Prins cyclization, establishing it as a versatile building block. nih.gov The reactivity of the scaffold allows for transformations into other derivatives; for example, 3-hydroxytetrahydropyran-4-one can be converted to 3-acetoxy-4H-pyran-4-one through bromination followed by reaction with silver acetate. rsc.org The scaffold's utility is also highlighted by its role as a building block for azaheterocycles, aromatics, and other complex pyran structures, demonstrating its broad applicability in synthetic chemistry. encyclopedia.pub

Exploration in Materials Science and Functional Molecule Design

The unique chemical properties of the this compound scaffold are being explored for the creation of functional molecules and advanced materials.

In the realm of functional molecule design, derivatives are often pursued for their biological activity. By modifying the core scaffold, chemists can develop molecules with specific therapeutic functions. For instance, 3-hydroxy-4-pyridinones derived from the pyranone scaffold have been designed and synthesized as inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant to the treatment of Parkinson's disease. nih.gov

In materials science, 4-hydroxy-2-pyrones, a related isomer, are recognized as attractive building blocks for the synthesis of polymers. encyclopedia.pub The ability of the 3-hydroxy-4-pyranone/pyranthione scaffold to act as a robust chelating ligand suggests its significant potential in the design of Metal-Organic Frameworks (MOFs). scispace.comnih.gov MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. While the direct use of 3-hydroxy-4-pyranones in common MOFs is still an emerging area, the principles of MOF design rely on ligands with strong, well-defined coordination sites, a key feature of this scaffold. rsc.org The development of MOFs from oligomeric ligands with functionalized tethers showcases the modularity and potential for creating highly complex and functional materials from tailored organic precursors. rsc.orgresearchgate.net

Future Prospects and Emerging Research Areas in 3 Hydroxy 4h Pyran 4 Thione Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for Pyranthiones

The development of environmentally benign synthetic routes for pyranthiones is a growing area of focus, driven by the principles of green chemistry. Future research is geared towards minimizing waste, reducing energy consumption, and utilizing renewable resources.

Microwave-Assisted and Ultrasound-Assisted Synthesis: Alternative energy sources like microwave irradiation and ultrasound are being explored to accelerate the synthesis of pyran and pyrimidine (B1678525) derivatives. acs.orgresearchgate.netnih.govmdpi.com These techniques often lead to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. rsc.orgresearchgate.netnih.gov For instance, microwave-assisted organic synthesis has been shown to be an effective and eco-friendly approach for preparing various heterocyclic compounds. nih.gov The application of these methods to the synthesis of 3-Hydroxy-4H-pyran-4-thione could offer significant advantages in terms of efficiency and sustainability.

Green Catalysts and Solvents: The use of non-toxic, reusable catalysts and environmentally friendly solvents is a cornerstone of green synthesis. Research is ongoing into the use of solid acid catalysts, biocatalysts, and ionic liquids for the synthesis of pyran-containing molecules. tandfonline.commjbas.com One-pot multicomponent reactions in aqueous media or under solvent-free conditions are also being developed to streamline synthetic processes and reduce the environmental impact. researchgate.netgrowingscience.com The exploration of naturally derived catalysts, such as those based on starch or alginate, presents a promising avenue for the sustainable production of pyranthiones. mjbas.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. While the direct biocatalytic synthesis of this compound has yet to be extensively reported, the potential for enzymatic transformations to introduce or modify functional groups on the pyran ring is a promising area for future investigation.

| Synthetic Method | Key Advantages | Relevant Compounds |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Symmetrical 4H-pyran-4-ones, Thiazolidin-4-ones. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, reduced energy consumption. | Pyrimidine derivatives, Chalcones. |

| Green Catalysis | Use of reusable and non-toxic catalysts, often in aqueous media. | Pyrano[2,3-d]pyrimidinones, 4H-pyran derivatives. |

| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions. | Chiral amines and other bioactive molecules. |

Advanced Spectroscopic Probes for Dynamic Chemical Processes Involving Thione Functionality

The thione group in this compound is a key feature that can be exploited for the development of advanced spectroscopic probes to study dynamic chemical and biological processes.

Fluorescent Probes: The development of fluorescent probes based on the this compound scaffold is a promising area. The inherent spectroscopic properties of the molecule, which can be modulated by its local environment, make it a candidate for sensing metal ions, pH changes, or the presence of specific biomolecules. The design of probes with changeable π-conjugated systems, where a chemical reaction induces a distinct alteration in the spectroscopic signal, is a particularly interesting strategy. nih.gov

Time-Resolved Spectroscopy: Techniques such as time-resolved fluorescence and transient absorption spectroscopy can provide valuable insights into the excited-state dynamics of this compound and its interactions with other molecules. These methods can be used to study processes such as electron transfer, proton transfer, and conformational changes on very short timescales.

Advanced NMR Techniques: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, can be employed to elucidate the three-dimensional structure of this compound and its derivatives in solution. growingscience.com Furthermore, NMR can be used to study the kinetics and thermodynamics of its tautomeric equilibrium between the thione and thiol forms, which can be influenced by solvent polarity and temperature. researchgate.net

Vibrational Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, coupled with computational methods, can provide detailed information about the vibrational modes of the thione group and the pyran ring. These techniques can be used to study intermolecular interactions, such as hydrogen bonding, and to monitor structural changes in the molecule.

Refined Computational Approaches for Predictive Chemical Design and Reactivity